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Cat. No.: B1666934 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of inhibitors targeting the homologous transcriptional co-activators,

CREB-binding protein (CBP) and p300. This document outlines the structural and functional

differences among various inhibitor classes, supported by experimental data, detailed

protocols, and pathway visualizations.

The paralogous proteins CBP and p300 are crucial transcriptional co-activators that play a

pivotal role in a myriad of cellular processes, including cell proliferation, differentiation, and

apoptosis.[1][2] Their association with numerous transcription factors and their intrinsic histone

acetyltransferase (HAT) activity make them central regulators of gene expression.

Dysregulation of CBP/p300 activity is implicated in the progression of various diseases, most

notably cancer, making them attractive therapeutic targets.[3]

Structural Overview of CBP/p300
CBP and p300 share a high degree of sequence homology and a conserved multi-domain

architecture, which allows them to interact with hundreds of proteins and act as signaling

integration hubs.[4][5] Key functional domains include:

Nuclear Receptor Interaction Domain (NRID): Located at the N-terminus, it mediates

interactions with nuclear hormone receptors.

Cys/His-rich regions (CH1/TAZ1, CH2, CH3/TAZ2): Zinc-finger domains that serve as

protein-protein interaction modules.
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Kinase-Inducible Domain Interacting (KIX) Domain: A well-defined domain that binds to

numerous transcription factors like CREB and c-Myb.[5]

Bromodomain (BRD): A highly conserved structural module that recognizes and binds to

acetylated lysine residues on histones and other proteins, thereby tethering the complex to

chromatin.[5]

Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for transferring an

acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues

on histone tails and other substrate proteins.[3]

Inhibitors have been developed to target several of these key domains, with the HAT and

Bromodomain being the most prominent targets for therapeutic intervention.

Comparative Analysis of CBP/p300 Inhibitors
CBP/p300 inhibitors are primarily classified based on the functional domain they target. This

guide focuses on the two most advanced classes: HAT inhibitors and Bromodomain inhibitors,

with an additional section on inhibitors targeting protein-protein interactions.

Histone Acetyltransferase (HAT) Domain Inhibitors
HAT inhibitors function by competing with the acetyl-CoA cofactor, thus preventing the

acetylation of histone and non-histone substrates.[6] This leads to a global reduction in histone

marks like H3K27ac, a hallmark of active enhancers, and subsequent downregulation of key

oncogenes.[6]
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Inhibitor
Target
Domain

CBP IC₅₀
(nM)

p300 IC₅₀
(nM)

Cellular
Potency
(H3K27ac
EC₅₀)

Selectivity
Profile

A-485 HAT 2.6[1][6][7][8] 9.8[1][6][7][8]
~73 nM (PC-

3 cells)[6]

>1000-fold

selective over

other HATs;

not active

against BET

bromodomain

s.[1][8]

C646 HAT 400 (Ki) 400 (Ki)

Modest

activity in

cells.

Highly

selective for

p300/CBP

over other

HATs.

A-485 is a potent and selective, acetyl-CoA competitive inhibitor of the p300/CBP HAT domain.

[6] Its high selectivity and favorable drug-like properties have made it a valuable tool for

probing the function of HAT activity in various cancer models.[1]

Bromodomain (BRD) Inhibitors
These inhibitors target the acetyl-lysine binding pocket of the bromodomain, preventing

CBP/p300 from "reading" the epigenetic landscape and being recruited to specific chromatin

loci. This disrupts the transcriptional activation of key oncogenes like MYC and the Androgen

Receptor (AR).[9]
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Inhibitor
Target
Domain

CBP Kd/IC₅₀
(nM)

p300
Kd/IC₅₀
(nM)

Cellular
Potency
(Proliferatio
n)

Selectivity
Profile

GNE-049
Bromodomai

n

1.1 (IC₅₀)[2]

[9][10][11][12]

2.3 (IC₅₀)[9]

[12]

14 nM (MYC

EC₅₀, MV4-

11)[9][10]

~3800-fold

selective over

BRD4(1).[2]

CCS1477
Bromodomai

n

1.7 (Kd)[13]

[14][15][16]

1.3 (Kd)[13]

[14][15][16]

49 nM (GI₅₀,

VCaP)[14]

[15]

~130-fold

selective over

BRD4.[16]

GNE-049 and CCS1477 are highly potent and selective inhibitors of the CBP/p300

bromodomains.[9][12][13][14][16] CCS1477, in particular, has advanced into clinical trials for

the treatment of castration-resistant prostate cancer and hematological malignancies,

demonstrating the therapeutic potential of this class of inhibitors.[15]

Inhibitors of Protein-Protein Interactions
A distinct class of inhibitors targets the protein-protein interaction domains of CBP/p300,

disrupting their association with specific transcription factors.

Inhibitor
Target
Domain/Intera
ction

IC₅₀ (µM)
Mechanism of
Action

Cellular Effect

ICG-001
CBP/β-catenin

(NRID)
3[17]

Binds to CBP,

but not p300,

disrupting its

interaction with

β-catenin.[17]

[18][19][20]

Induces

apoptosis in

colon carcinoma

cells; promotes

differentiation.

[18][19]

ICG-001 is unique in its ability to selectively inhibit the CBP/β-catenin interaction without

affecting the p300/β-catenin interaction.[17][18] This specificity allows for the dissection of the
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distinct roles of CBP and p300 in Wnt/β-catenin signaling, where CBP is often associated with

proliferation and p300 with differentiation.[21]

Signaling Pathway and Experimental Workflow
Visualizations
To better understand the context in which these inhibitors function and how they are evaluated,

the following diagrams are provided.
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Caption: Wnt/β-catenin signaling pathway involving CBP/p300.
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Caption: General experimental workflow for CBP/p300 inhibitor validation.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data.

Below are protocols for key assays used in the characterization of CBP/p300 inhibitors.

Protocol 1: In Vitro HAT Activity Assay (TR-FRET)
This assay measures the enzymatic activity of the CBP/p300 HAT domain and is used to

determine the IC₅₀ values of inhibitors.

Reagents and Materials:

Recombinant p300/CBP enzyme (catalytic domain).

Biotinylated histone H3 or H4 peptide substrate.

Acetyl-Coenzyme A (Acetyl-CoA).

Europium-labeled anti-acetylated lysine antibody (Donor).

Streptavidin-conjugated acceptor fluorophore (e.g., APC).

Assay Buffer: 50 mM Tris-HCl pH 8.0, 0.1 mg/mL BSA, 1 mM DTT.

384-well low-volume microplates.

TR-FRET compatible plate reader.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1666934?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

1. Prepare serial dilutions of the test inhibitor in DMSO, followed by a dilution in Assay Buffer.

2. In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO vehicle control.

3. Add 4 µL of a solution containing the histone peptide substrate and Acetyl-CoA in Assay

Buffer.

4. Initiate the reaction by adding 4 µL of the p300/CBP enzyme diluted in Assay Buffer.

5. Incubate the plate at 30°C for 1 hour.

6. Stop the reaction by adding 5 µL of the detection mix containing the Europium-labeled

antibody and Streptavidin-APC in TR-FRET detection buffer.

7. Incubate for 1 hour at room temperature, protected from light.

8. Read the plate on a TR-FRET reader, measuring emission at both the acceptor and donor

wavelengths.

9. Calculate the TR-FRET ratio and plot the inhibitor concentration versus percent inhibition

to determine the IC₅₀ value using a four-parameter logistic fit.

Protocol 2: Cellular Target Engagement (Western Blot
for H3K27ac)
This assay determines the cellular potency (EC₅₀) of an inhibitor by measuring the reduction of

a specific histone acetylation mark (H3K27ac) in treated cells.

Reagents and Materials:

Cell line of interest (e.g., PC-3 for prostate cancer).

Complete cell culture medium.

Test inhibitor.
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RIPA Lysis Buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels (e.g., 4-20% gradient).

PVDF membrane.

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: Rabbit anti-H3K27ac, Rabbit anti-Total Histone H3.

HRP-conjugated anti-rabbit secondary antibody.

Enhanced Chemiluminescence (ECL) substrate.

Chemiluminescence imaging system.

Procedure:

1. Seed cells in a 6-well plate and allow them to adhere overnight.

2. Treat cells with a serial dilution of the inhibitor (e.g., 0-10 µM) for a specified time (e.g., 3-

24 hours). Include a DMSO vehicle control.

3. Wash cells with ice-cold PBS and lyse with RIPA buffer.

4. Harvest lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

5. Determine protein concentration of the supernatant using a BCA assay.

6. Normalize all samples to the same protein concentration and prepare for SDS-PAGE by

adding Laemmli sample buffer and boiling for 5 minutes.

7. Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel and perform

electrophoresis.

8. Transfer proteins to a PVDF membrane.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Block the membrane with Blocking Buffer for 1 hour at room temperature.

10. Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.

11. Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

12. Wash again and apply ECL substrate.

13. Capture the signal using an imaging system.

14. Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading

control.

15. Quantify band intensities. Normalize the H3K27ac signal to the Total H3 signal for each

lane. Plot the normalized signal against inhibitor concentration to determine the EC₅₀

value.[22][23][24][25]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
CETSA is a biophysical method that verifies direct binding of an inhibitor to its target protein in

a cellular environment, based on ligand-induced thermal stabilization.[26][27][28][29][30]

Reagents and Materials:

Intact cells or cell lysate.

Test inhibitor and vehicle control (DMSO).

PBS.

PCR tubes or 96-well PCR plate.

Thermal cycler.

Equipment for cell lysis (e.g., freeze-thaw cycles).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://docs.abcam.com/pdf/protocols/Histone_western_blotting.pdf
https://www.rockland.com/resources/histone-immunoblotting-protocol/
https://www.epigentek.com/catalog/western-blot-wb-protocol-n-18.html?newsPath=14
https://www.novusbio.com/support/protocols/western-blot-protocol-for-histone-h3-antibody-nbp2-36468.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Thermal_Shift_Assay_CETSA_to_Determine_SIRT5_Inhibitor_Target_Engagement.pdf
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://bio-protocol.org/en/bpdetail?id=5047&type=0
https://en.bio-protocol.org/en/bpdetail?id=5047&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge.

Equipment for protein detection (e.g., Western Blot setup as in Protocol 2).

Procedure:

1. Melt Curve Generation: a. Treat intact cells or cell lysate with a fixed, high concentration of

the inhibitor or DMSO for 1 hour. b. Aliquot the cell suspension/lysate into PCR tubes. c.

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C

increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for

3 minutes. d. Lyse the cells (if starting with intact cells) by repeated freeze-thaw cycles. e.

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet

aggregated proteins. f. Carefully collect the supernatant containing the soluble protein

fraction. g. Analyze the amount of soluble CBP/p300 protein remaining in each sample by

Western Blot. h. Plot the percentage of soluble protein versus temperature for both

inhibitor-treated and control samples. A shift in the melting curve to higher temperatures

for the inhibitor-treated sample indicates target stabilization and engagement.

2. Isothermal Dose-Response Fingerprint (ITDRF): a. Treat cells/lysate with a serial dilution

of the inhibitor. b. Heat all samples to a single, fixed temperature (chosen from the melt

curve, e.g., the Tₘ of the DMSO control). c. Process the samples as described in steps

1d-1g. d. Plot the amount of soluble CBP/p300 protein against the inhibitor concentration

to determine the potency of target engagement in a cellular context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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